

Application Note: Electrochemical Detection of Metal Ions Using Reactive Red 180

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Compound of Interest		
Compound Name:	Reactive red 180	
Cat. No.:	B12380738	Get Quote

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Introduction

The sensitive and selective detection of metal ions is crucial in various fields, including environmental monitoring, food safety, and clinical diagnostics. Electrochemical methods offer a rapid, cost-effective, and portable alternative to traditional spectroscopic techniques for metal ion analysis. **Reactive Red 180**, an azo dye, possesses functional groups capable of forming stable complexes with metal ions. This property can be leveraged for the development of electrochemical sensors. The interaction between **Reactive Red 180** and metal ions can induce a measurable change in the electrochemical response of the dye, allowing for the quantification of the target metal ions. This application note provides a hypothetical framework and protocol for the electrochemical detection of metal ions using a **Reactive Red 180**-modified electrode.

Note: The following protocols and data are illustrative and based on the general principles of electrochemical detection using azo dyes. Specific experimental validation for **Reactive Red** 180 is not extensively documented in current scientific literature.

Principle of Detection

The electrochemical detection of metal ions using **Reactive Red 180** is based on the formation of a complex between the dye and the metal ion at the surface of a modified electrode. This



complexation event alters the electrochemical properties of the dye. Two primary mechanisms can be exploited:

- Direct Signal Attenuation: The formation of a metal-dye complex can hinder the redox activity
 of the azo group in Reactive Red 180. This results in a decrease in the peak current of the
 dye's electrochemical signal, which is proportional to the concentration of the metal ion.
- Preconcentration and Stripping Voltammetry: A Reactive Red 180-modified electrode can be
 used to accumulate metal ions from a sample solution onto the electrode surface.
 Subsequently, a voltammetric scan is applied to "strip" the metal ions from the electrode,
 generating a signal whose intensity is proportional to the concentration of the captured ions.

This application note will focus on the direct signal attenuation method using differential pulse voltammetry (DPV).

Hypothetical Performance Characteristics

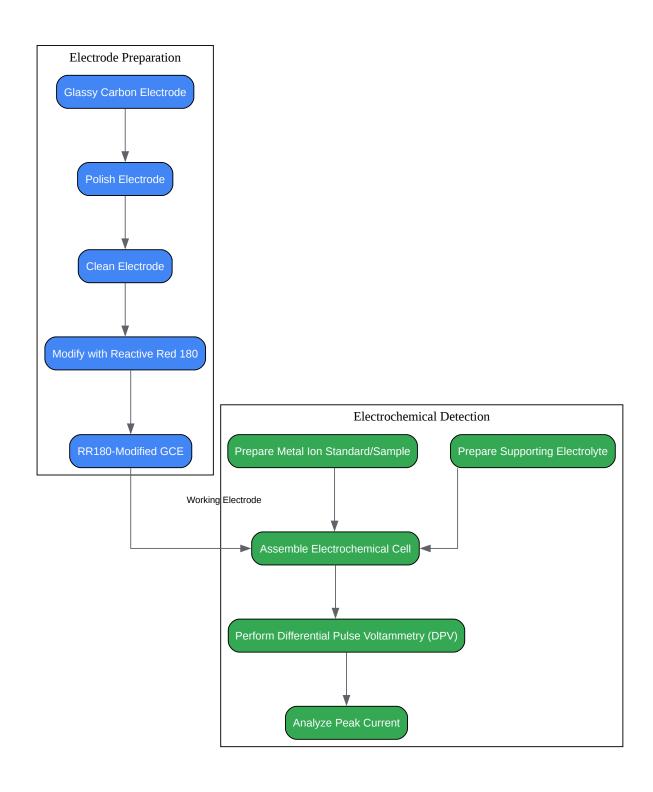
The following table summarizes the hypothetical analytical performance of a **Reactive Red 180**-based electrochemical sensor for the detection of select metal ions. This data is for illustrative purposes and should be experimentally determined.

Metal Ion	Linear Range (µM)	Limit of Detection (LOD) (µM)	Sensitivity (μΑ/μΜ)
Copper (Cu ²⁺)	0.1 - 10	0.05	1.5
Iron (Fe ³⁺)	0.5 - 20	0.2	0.8
Lead (Pb ²⁺)	0.2 - 15	0.1	1.1
Cadmium (Cd ²⁺)	0.5 - 25	0.3	0.6

Experimental Workflow

The overall workflow for the electrochemical detection of metal ions using a **Reactive Red 180**-modified electrode is depicted below.





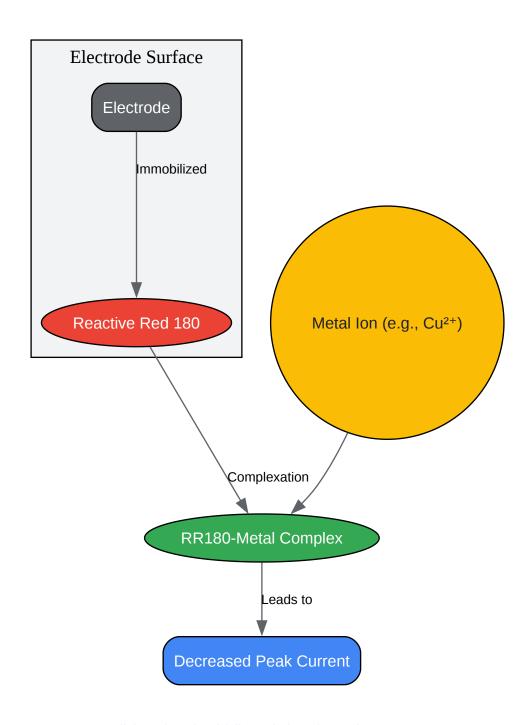
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Caption: Experimental workflow for metal ion detection.



Signaling Pathway

The underlying principle of detection involves the complexation of metal ions by the **Reactive Red 180** immobilized on the electrode surface, leading to a change in the electrochemical signal.



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Caption: Signaling mechanism at the electrode surface.



Detailed Experimental Protocols Materials and Reagents

- Reactive Red 180
- Glassy Carbon Electrode (GCE)
- Polishing materials (e.g., alumina slurry)
- Supporting electrolyte (e.g., 0.1 M Phosphate Buffer Solution, pH 7.0)
- Stock solutions of target metal ions (e.g., Cu²⁺, Fe³⁺, Pb²⁺, Cd²⁺)
- · High-purity water
- Electrochemical workstation (Potentiostat/Galvanostat)
- Three-electrode cell (Working electrode: modified GCE; Reference electrode: Ag/AgCl;
 Counter electrode: Platinum wire)

Protocol 1: Preparation of Reactive Red 180-Modified Glassy Carbon Electrode

- Polishing: Polish the bare GCE with 0.3 μm and 0.05 μm alumina slurry on a polishing cloth for 5 minutes each.
- Cleaning: Sonicate the polished GCE in ethanol and high-purity water for 5 minutes each to remove any residual polishing material. Dry the electrode under a stream of nitrogen.
- Electrochemical Cleaning: Perform cyclic voltammetry (CV) in 0.5 M H₂SO₄ from -0.2 V to +1.2 V at a scan rate of 100 mV/s until a stable voltammogram is obtained.
- Modification: Immerse the cleaned GCE in a 1 mM solution of Reactive Red 180 in a suitable solvent (e.g., dimethylformamide or an aqueous buffer). The modification can be achieved by:



- Passive Adsorption: Incubate the electrode in the dye solution for a specified time (e.g., 1 hour).
- Electropolymerization (if applicable): Apply a specific potential or potential range to induce polymerization of the dye on the electrode surface. This would require experimental optimization.
- Rinsing: After modification, gently rinse the electrode with high-purity water to remove any non-adsorbed dye molecules and dry it carefully.

Protocol 2: Electrochemical Measurement of Metal Ions

- Prepare Standard Solutions: Prepare a series of standard solutions of the target metal ion in the supporting electrolyte (e.g., 0.1 M PBS, pH 7.0) with concentrations spanning the expected linear range.
- Assemble the Electrochemical Cell: Place the prepared standard solution into the
 electrochemical cell. Immerse the Reactive Red 180-modified GCE (working electrode),
 Ag/AgCl (reference electrode), and platinum wire (counter electrode) into the solution.
- Perform Differential Pulse Voltammetry (DPV):
 - Set the DPV parameters. Typical parameters (to be optimized) could be:
 - Initial Potential: The potential at which the redox reaction of Reactive Red 180 begins.
 - Final Potential: The potential after the redox peak of **Reactive Red 180**.
 - Pulse Amplitude: 50 mV
 - Pulse Width: 50 ms
 - Scan Rate: 20 mV/s
 - Record the DPV curve for the blank electrolyte solution first to establish a baseline.
 - Record the DPV curves for each standard solution.



Data Analysis:

- Measure the peak current of the Reactive Red 180 redox signal for each standard concentration.
- Plot the change in peak current ($\Delta I = I_blank I_sample$) against the concentration of the metal ion.
- Construct a calibration curve and determine the linear range, limit of detection (LOD), and sensitivity.
- Sample Analysis: For unknown samples, follow the same procedure as for the standard solutions and determine the concentration from the calibration curve.

Troubleshooting

- No or Weak Signal: Ensure proper electrode cleaning and modification. Check the concentration and stability of the Reactive Red 180 solution.
- Poor Reproducibility: Inconsistent electrode surface preparation is a common cause. Ensure a standardized polishing and modification procedure.
- Interference: Other electroactive species or metal ions in the sample may interfere. Sample pretreatment or the use of masking agents may be necessary.

Conclusion

The use of **Reactive Red 180** as a modifier for electrochemical sensors presents a promising, albeit hypothetical, approach for the detection of metal ions. The protocols outlined in this application note provide a foundational framework for researchers to develop and validate such a sensor. Experimental optimization of all parameters is critical to achieve the desired analytical performance.

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